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Compound of Interest

Compound Name: 4-Ethoxybenzenesulfonohydrazide

CAS No.: 24924-80-9

Cat. No.: B1596979

Get Quote

Executive Summary & Chemical Identity[1]
4-Ethoxybenzenesulfonohydrazide (CAS: 15084-52-3) is a specialized sulfonyl hydrazide

reagent utilized primarily as a radical precursor in modern redox-neutral cross-coupling

reactions and as a sulfonylating agent in heterocyclic synthesis.[1] Distinguished by the

electron-donating ethoxy group at the para-position, this compound offers unique electronic

tuning capabilities compared to the standard p-toluenesulfonyl hydrazide (tosylhydrazide),

influencing the stability and reactivity of the resulting sulfonyl radicals.

Physicochemical Profile[3][4]
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Property Specification

IUPAC Name 4-ethoxybenzenesulfonohydrazide

Common Name p-Ethoxybenzenesulfonyl hydrazide

CAS Number 15084-52-3

Molecular Formula

Molecular Weight 216.26 g/mol

Physical State Crystalline Solid (White to Off-white)

Solubility
Soluble in DMSO, DMF, MeOH; Sparingly

soluble in

Electronic Character
Electron-Rich (Hammett

)

Synthetic Architecture & Protocol
The synthesis of 4-ethoxybenzenesulfonohydrazide is a nucleophilic substitution reaction

where hydrazine acts as the nucleophile displacing the chloride ion from 4-

ethoxybenzenesulfonyl chloride.[1]

Reaction Mechanism
The reaction proceeds via an

-like attack at the sulfur center.[1] The electron-donating ethoxy group stabilizes the sulfonyl
center, potentially reducing electrophilicity compared to nitro- or halogen-substituted variants,
requiring careful temperature management to prevent side reactions (such as double
substitution to form the sulfone-hydrazide dimer).[1]

Validated Synthesis Protocol
Note: This protocol is designed for a 10 mmol scale. Scale-up requires re-evaluation of

exotherm management.
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Reagents:

4-Ethoxybenzenesulfonyl chloride (1.0 eq)[1]

Hydrazine hydrate (80% or 64% solution, 2.5 - 3.0 eq)[1]

Tetrahydrofuran (THF) or Ethanol (anhydrous)

Step-by-Step Methodology:

Preparation: Dissolve hydrazine hydrate (3.0 eq) in THF (10 volumes) in a round-bottom

flask. Cool the solution to

using an ice-water bath.

Addition: Dissolve 4-ethoxybenzenesulfonyl chloride (1.0 eq) in minimal THF. Add this

solution dropwise to the hydrazine solution over 30 minutes.

Critical Control Point: The temperature must remain

. Rapid addition or higher temperatures favor the formation of the unwanted dimer
(sulfonimide).[1]

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours.
Monitor consumption of sulfonyl chloride by TLC (Hexane:EtOAc 7:3).

Work-up:

Concentrate the mixture under reduced pressure to remove excess THF.

Add ice-cold water (20 volumes) to the residue. The product should precipitate as a white

solid.

Filter the solid and wash extensively with cold water (to remove excess hydrazine

hydrochloride).

Purification: Recrystallize from Ethanol/Water if necessary.
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Synthesis Flowchart (Graphviz)[2]
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Caption: Controlled synthesis pathway emphasizing temperature control to avoid dimerization.

Mechanistic Reactivity & Applications[3][5]
4-Ethoxybenzenesulfonohydrazide serves as a versatile "chameleon" reagent in medicinal

chemistry, capable of functioning through ionic or radical manifolds depending on the catalyst

and conditions.[1]

Radical Cross-Coupling (The Modern Standard)
Recent advances (Science, 2025) have highlighted sulfonyl hydrazides as redox-neutral

platforms.[1][2] The 4-ethoxy derivative is particularly useful when an electron-rich aryl group is

required in the final scaffold.

Mechanism:

Oxidation/Activation: In the presence of a catalyst (Cu, Fe) or oxidant (iodine, TBAI), the

hydrazide is oxidized to the sulfonyl radical.[1]

Desulfonylation: The sulfonyl radical (

) extrudes

to generate the aryl radical (

).[1]

Coupling: The aryl radical engages with activated olefins, heterocycles, or halides.
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Application Example:Synthesis of 4-ethoxy-diaryl sulfones via Iodine catalysis.

Reagents: Hydrazide + Arene +

(cat) + TBHP.

Outcome: Direct C-H sulfonylation of the arene.

The Bamford-Stevens/Shapiro Reaction
While tosylhydrazide is the historic standard, the 4-ethoxy analogue is used when the

byproduct (4-ethoxybenzenesulfinic acid) needs to be easily separated or when the solubility

profile of the hydrazone intermediate requires modulation.[1]

Reactivity Pathway Diagram (Graphviz)
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Caption: Divergent reactivity pathways: Oxidative radical generation vs. Ionic hydrazone

formation.

Handling, Stability & Safety
Stability Profile

Thermal: Sulfonyl hydrazides are generally stable at room temperature but can decompose

exothermically upon heating above their melting point, releasing

and

.[1]

Shelf-Life: Store in amber vials under inert atmosphere (

or Ar) at

. The ethoxy group makes the ring susceptible to electrophilic oxidation over long periods.[1]

Safety Precautions (HSE)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[1]

Sensitization: Like many hydrazine derivatives, it carries a risk of skin sensitization.[1]

Double-gloving (Nitrile) is recommended.[1]

Incompatibility: Avoid contact with strong oxidizers (creates explosive azides/radicals) and

strong bases (decomposition).

References
Sun, J., et al. (2025).[2] "Sulfonyl hydrazides as a general redox-neutral platform for radical

cross-coupling."[2] Science.

Tang, J., et al. (2022).[1] "The Application of Sulfonyl Hydrazides in Electrosynthesis: A

Review of Recent Studies." ACS Omega.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-methoxybenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-methoxybenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-methoxybenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-methoxybenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-methoxybenzophenone
https://pubmed.ncbi.nlm.nih.gov/40048551/
https://pubmed.ncbi.nlm.nih.gov/40048551/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-methoxybenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596979?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Institutes of Health (NIH). "4-Ethoxybenzenesulfonyl chloride (Precursor Data)."[1]

PubChem.

ChemicalBook. "4-Ethoxybenzenesulfonyl hydrazide Product Description."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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